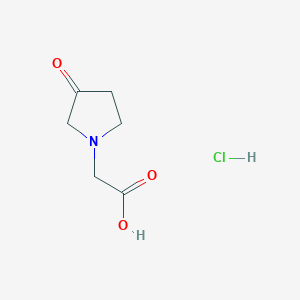
1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride
Übersicht
Beschreibung
1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H21ClN2O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride consists of a piperazine ring, which is a heterocyclic amine, with two ethyl groups attached to it . The piperazine ring is connected to an ethanone group, forming the backbone of the molecule .Wissenschaftliche Forschungsanwendungen
Application in Antibacterial Activity
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: Piperazine derivatives, such as “1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride”, have been found to have a wide range of biological activities, including antibacterial activity .
- Methods of Application or Experimental Procedures: In one study, a new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives were designed and synthesized through a multi-step procedure. The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .
- Results or Outcomes: The synthesized compounds were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active. One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .
Application in Antidepressant Molecule Synthesis
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: This compound is used in the synthesis of antidepressant molecules. Depression is a major global health concern, and the development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is a significant area of study .
- Methods of Application or Experimental Procedures: The synthesis of antidepressant molecules often involves metal-catalyzed procedures. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes: The outcomes of using this compound in the synthesis of antidepressant molecules would depend on the specific research context. In general, it’s used as a tool in the advancement of scientific knowledge and the development of novel antidepressants .
Application in Antiviral Research
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: Piperazine derivatives, such as “1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride”, have been found to have a wide range of biological activities, including antiviral activity .
- Results or Outcomes: The outcomes of using this compound in antiviral research would also depend on the specific research context. In general, it’s used as a tool in the advancement of scientific knowledge .
Application in Antipsychotic Drug Synthesis
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: This compound is used in the synthesis of antipsychotic drugs. Antipsychotic drugs are medications that are used to treat a variety of conditions, including schizophrenia and bipolar disorder .
- Methods of Application or Experimental Procedures: The synthesis of antipsychotic drugs often involves multi-step procedures. Key structural motifs included in antipsychotic drugs can be synthesized in a variety of effective ways .
- Results or Outcomes: The outcomes of using this compound in the synthesis of antipsychotic drugs would depend on the specific research context. In general, it’s used as a tool in the advancement of scientific knowledge and the development of novel antipsychotic drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,5-diethylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-4-9-7-12(8(3)13)10(5-2)6-11-9;/h9-11H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLLSDVZDOOTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CN1C(=O)C)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)



![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)
![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)
![N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B1457775.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)

![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457787.png)
![2-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457788.png)